Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(15)6-13-9(14)7-17-8-4-3-5-12-11(8)13/h3-5H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKWTVHDLBLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)COC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179607 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452280-23-8 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452280-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-3-oxo-4H-pyrido[3,2-b]-1,4-oxazine-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethyl acetoacetate with a suitable pyridine derivative in the presence of a catalyst, followed by oxidation to form the oxazinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or other heterocyclic compounds.
Scientific Research Applications
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structural Analogs: Core Heterocycle Variations
Benzo[b][1,4]oxazin-4-yl Acetate Derivatives
- Example : Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
- Molecular Formula : C₁₂H₁₂N₂O₄ (estimated; pyrido replaced with benzo ring)
- Key Differences :
- The benzo[b][1,4]oxazine core replaces the pyrido ring, increasing aromaticity and electron density.
- Exhibits distinct NMR shifts (e.g., δ 7.24–7.90 ppm for aromatic protons in substituted derivatives) .
Thiazine Analogs
- Example : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Key Differences :
- Sulfur replaces oxygen in the oxazine ring, reducing hydrogen-bonding capacity.
- Thiazine derivatives often exhibit varied biological activities (e.g., antimicrobial) compared to oxazines due to electronegativity differences .
Pyrido[3,2-b][1,4]oxazin-4-yl Acetic Acid
- Example : (3-Oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-acetic acid (CAS 1018293-21-4)
- Molecular Formula : C₉H₈N₂O₄
- Key Differences :
- The ester group is replaced with a carboxylic acid, increasing polarity and aqueous solubility.
- Used as an intermediate for further functionalization (e.g., coupling with oxadiazoles) .
Functional Group Modifications
Substituted Phenyl-1,2,4-Oxadiazole Derivatives
- Example : (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate
- Molecular Formula : C₂₀H₁₆N₄O₅
- Key Features :
- Incorporation of a phenyl-oxadiazole group enhances π-π stacking interactions, improving binding to biological targets.
- Synthesized via Cs₂CO₃-mediated coupling in dry DMF, yielding 60-75% .
Alkyl-Substituted Derivatives
- Example : 1-(2-Ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one
- Molecular Formula : C₁₂H₁₆N₂O₂
- Key Features :
- Ethyl and propanoyl substituents reduce polarity, favoring membrane permeability.
- Structural flexibility may enhance pharmacokinetic properties .
Physicochemical Properties
Biological Activity
Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural features that include a pyrido[3,2-b][1,4]oxazine core. The compound has a molecular formula of C12H12N2O3 and a molecular weight of approximately 232.24 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Traditional Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate pyridine derivatives with acetic anhydride followed by cyclization reactions to form the oxazine ring.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. This method reduces reaction times significantly while maintaining high purity levels of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro assays have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it shows potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is relevant in the treatment of type 2 diabetes by prolonging the activity of incretin hormones.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Anticancer Study | Induced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Enzyme Inhibition Study | Showed DPP-IV inhibition with an IC50 value of 15 µM, suggesting potential for diabetes management. |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Interaction : Disruption of bacterial membranes leading to cell lysis.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways in cancer cells.
- Enzyme Binding : Competitive inhibition at active sites on target enzymes such as DPP-IV.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3-oxo-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate under basic conditions. Key parameters include:
- Temperature : Room temperature to mild heating (40–60°C).
- Solvent : Ethanol or THF.
- Base : Triethylamine or sodium hydride to deprotonate intermediates.
Optimization involves monitoring reaction progress via TLC or HPLC. Post-reaction, purification is achieved through recrystallization (ethyl acetate/hexane) or column chromatography. For derivatives, substituents on the pyridine or oxazine rings can be introduced via nucleophilic substitution or cross-coupling reactions .
Table 1 : Example Reaction Conditions from Literature
| Starting Material | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Hydroxy-2-aminopyridine | Ethyl 2,3-dibromopropanoate, EtOH | 65–75 | |
| 2-Amino-3-hydroxypyridine | Ethyl 2-chloro-3-oxopropanoate | 58 |
Q. How can the ester functional group in this compound be selectively hydrolyzed for further derivatization?
- Methodological Answer : Hydrolysis of the ethyl ester is achieved under basic conditions:
- Reagents : 5M NaOH in ethanol/water (4:1).
- Conditions : Reflux for 12 hours, followed by neutralization with HCl to pH 5.
The carboxylic acid product precipitates and is recrystallized from ethyl acetate. Kinetic control (shorter reaction times) prevents over-hydrolysis of sensitive oxazine rings. For acid-sensitive substrates, enzymatic hydrolysis (e.g., lipases) may be preferable .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry and purity (e.g., oxazine ring protons at δ 4.2–4.5 ppm; ester carbonyl at δ 170–175 ppm).
- IR : Ester C=O stretch at ~1740 cm; oxazine C-O-C at 1250–1300 cm.
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] for CHNO: 236.0804).
- X-ray Crystallography : Resolves conformational ambiguities (see Advanced Questions) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use SHELXL for refinement:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
Initial Model : Generate using direct methods (SHELXT).
Refinement : Apply anisotropic displacement parameters and constrain C–C/C–N bond lengths.
Validation : Check for overfitting with R (target < 0.25).
For disordered regions (e.g., ethyl ester groups), apply restraints or split positions. SHELXPRO interfaces with Coot for manual adjustments .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity in derivatives?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the oxazine C3 (e.g., aryl, alkyl) or pyridine C6 (e.g., halogens, methoxy) .
- Bioactivity Assays : Test against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays.
- Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities.
Example : Benzothiazine analogs with electron-withdrawing groups showed enhanced antimicrobial activity .
Q. How can conflicting bioactivity data between studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays.
- Crystallographic Validation : Confirm compound identity and purity post-assay.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Palladium Catalysis : Suzuki-Miyaura coupling at pyridine C5 requires Pd(PPh) and aryl boronic acids.
- Monitoring : Use NMR to track intermediate formation (e.g., oxidative addition complexes).
- DFT Calculations : Map energy profiles for C–C bond formation steps (Gaussian 16). Mechanistic studies reveal that electron-deficient aryl groups accelerate reductive elimination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
